molecular formula C27H26N4O2S B2548726 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) CAS No. 2608-62-0

4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)

Cat. No.: B2548726
CAS No.: 2608-62-0
M. Wt: 470.59
InChI Key: VBLKIBFSNAKGDV-UHFFFAOYSA-N
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Description

4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one): is a complex organic compound characterized by its molecular structure, which includes a thiophene ring, phenyl groups, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) typically involves the condensation of thiophene-2-carboxaldehyde with hydrazine hydrate in the presence of phenylhydrazine. The reaction is usually carried out under acidic conditions, often using a catalytic amount of hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the pyrazolone moiety.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

  • Oxidation: : Formation of thiophene sulfoxides or sulfones.

  • Reduction: : Production of reduced pyrazolone derivatives.

  • Substitution: : Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Thiophene derivatives: : Similar compounds with thiophene rings, but lacking the pyrazolone moiety.

  • Pyrazolone derivatives: : Compounds with pyrazolone structures, but without the thiophene or phenyl groups.

  • Bis(pyrazolone) compounds: : Other bis(pyrazolone) compounds with different substituents.

These comparisons highlight the distinctiveness of 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)

Properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-thiophen-2-ylmethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-18-23(26(32)30(28(18)3)20-12-7-5-8-13-20)25(22-16-11-17-34-22)24-19(2)29(4)31(27(24)33)21-14-9-6-10-15-21/h5-17,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKIBFSNAKGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CS3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2608-62-0
Record name 4,4'-(THIOPHEN-2-YLMETHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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